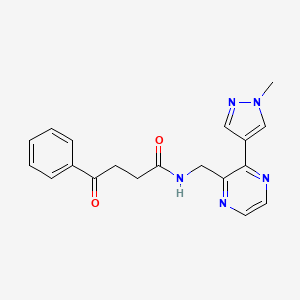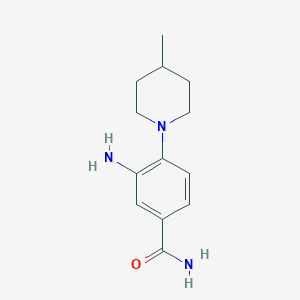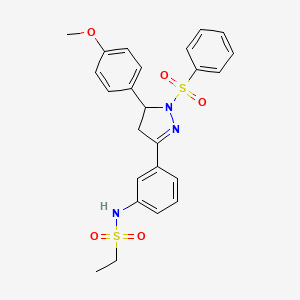
3-bromo-4-(1,3-oxazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, which are similar to the compound , can be achieved through various methods. One approach involves halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of a similar compound, “3-Bromopyridin-4-ylboronic acid”, has been reported. It has a molecular formula of CHBBrNO and an average mass of 201.814 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as pinacol boronic esters, have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Bromopyridin-4-ylboronic acid”, have been reported. It is a powder with a melting point of 260°C (dec.) and is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Agents
The search for novel antibacterial agents has led to the exploration of oxazolidinones, a promising class of compounds. Research focusing on improving the safety profile and antibacterial spectrum of oxazolidinones has identified 1,2,3-triazoles as a viable alternative to the conventional acetamide functionality. This substitution has resulted in compounds with good antibacterial properties and reduced or no activity against monoamine oxidase A (MAO-A), addressing an undesired side effect present in many oxazolidinones, such as linezolid. The development of these compounds, particularly those with a bromo substituent, highlights the potential of oxazolidinone derivatives in creating safer antibacterial treatments (Reck et al., 2005).
Antimicrobial Activity
Chemical modeling of 1,2,4-triazole derivatives, including those with bromo substituents, has been widely pursued for their antimicrobial properties. Research analyzing the relationship between the chemical structure and predicted biological activity of S-derivatives of triazoles has shown these compounds to be promising in demonstrating antimicrobial activity. The presence of a bromo group, similar to that in 5-(3-Bromopyridin-4-yl)-1,3-oxazole, indicates a potential for these derivatives to show antitumor, antiviral, antibacterial, and antioxidant activities, among others (Bigdan, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-bromopyridin-4-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-2-1-6(7)8-4-11-5-12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJNZYFXPKUMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)
![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)
![3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2679484.png)

![methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)


![N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2679494.png)


![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)
